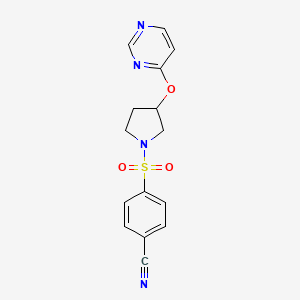
4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile” is a complex organic molecule that contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry . Pyrimidine is a six-membered ring with two nitrogen atoms, and it’s a key component of several important biomolecules, including DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the pyrrolidine and pyrimidine rings, as well as a sulfonyl group and a nitrile group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds containing pyrrolidine rings are known to participate in a variety of chemical reactions. The nature of these reactions can depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the pyrrolidine ring could influence its solubility and stability .Aplicaciones Científicas De Investigación
Antitumor and Antibacterial Applications
A study by Hafez et al. (2017) synthesized a series of compounds including pyrrole derivatives/pyrrolopyrimidine/pyrrolotriazolopyrimidine functionalized thiophenes, showing significant in vitro antitumor activity against liver, colon, and lung cancer cell lines, as well as high antibacterial activity against Gram-positive and Gram-negative bacteria. These findings highlight the potential of pyrimidine and pyrrolidine derivatives in developing new anticancer and antibacterial agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Dual Inhibition of Cancer Targets
Gangjee et al. (2000) designed and synthesized a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), demonstrating antitumor activity. This compound was shown to be more inhibitory than standard drugs against TS and DHFR from various sources, indicating the potential for dual-target antitumor agents based on pyrimidine derivatives (Gangjee, Yu, McGuire, Cody, Galitsky, Kisliuk, & Queener, 2000).
Novel Syntheses of Pyrimidine Derivatives
Jahanshahi et al. (2018) reported the one-pot chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines, showcasing the efficiency and versatility of synthesizing pyrimidine derivatives, which can serve as precursors for further pharmaceutical and chemical studies. Some of the synthesized compounds showed encouraging antibacterial activity (Jahanshahi, Mamaghani, Haghbin, Nia, & Rassa, 2018).
Structural Studies and Crystal Packing
Kaur et al. (2012) analyzed the structure of a compound closely related to the target molecule, demonstrating the importance of pyrimidine rings in forming stable crystal structures through hydrogen bonds and intermolecular interactions. This research contributes to our understanding of the physicochemical properties of pyrimidine derivatives (Kaur, Jasinski, Keeley, Yathirajan, Betz, Gerber, & Butcher, 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-pyrimidin-4-yloxypyrrolidin-1-yl)sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c16-9-12-1-3-14(4-2-12)23(20,21)19-8-6-13(10-19)22-15-5-7-17-11-18-15/h1-5,7,11,13H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUIAVGMPMAFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2725771.png)
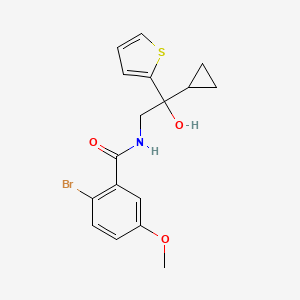
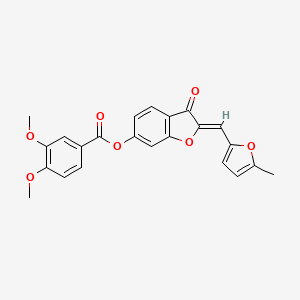
![3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2725776.png)
![2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide](/img/structure/B2725777.png)
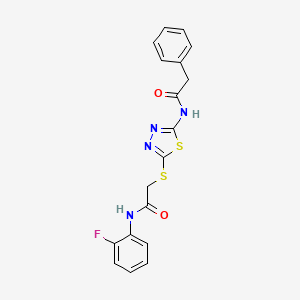
![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2725782.png)
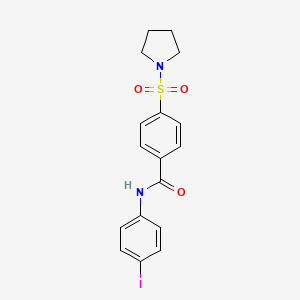
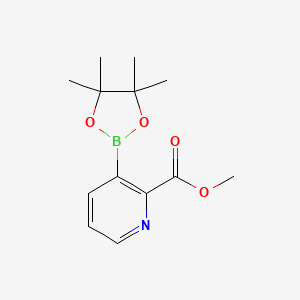
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2725788.png)
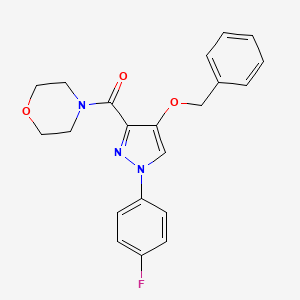
![N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2725792.png)
